molecular formula C20H19N3O3 B11074601 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 727676-86-0

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11074601
CAS No.: 727676-86-0
M. Wt: 349.4 g/mol
InChI Key: ZVBKJUDQFMHDSX-UHFFFAOYSA-N
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Description

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with various molecular targets. The compound has been shown to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
  • 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one derivatives

Uniqueness

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

727676-86-0

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N3O3/c1-25-15-10-6-9-13(19(15)26-2)14-11-16(24)21-20-17(14)18(22-23-20)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H2,21,22,23,24)

InChI Key

ZVBKJUDQFMHDSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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